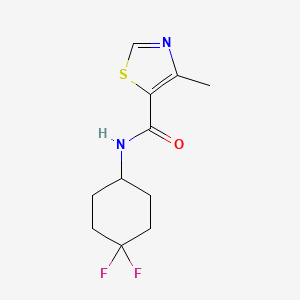

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a thiazole ring, and a carboxamide functional group. The presence of fluorine atoms in the cyclohexyl ring enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Difluorocyclohexyl Intermediate: The synthesis begins with the preparation of 4,4-difluorocyclohexylmethanol, which is achieved through the fluorination of cyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions.

Thiazole Ring Formation: The next step involves the formation of the thiazole ring.

Coupling Reaction: The final step is the coupling of the difluorocyclohexyl intermediate with the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of alkoxy or alkyl groups in place of fluorine atoms.

Aplicaciones Científicas De Investigación

Biological Activities

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide exhibits a broad spectrum of biological activities. Key findings include:

-

Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism of action includes:

- Inhibition of Cell Proliferation : Studies indicate that it may inhibit certain kinases involved in cell proliferation pathways, suggesting potential applications in cancer therapy.

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer treatment.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties against both bacterial and fungal strains. Ongoing studies are evaluating its effectiveness against resistant pathogens .

Anticancer Research

This compound has been explored for its potential as an anticancer agent. For instance, it has been evaluated against the MCF-7 breast cancer cell line, demonstrating significant cytotoxic effects. The compound's ability to induce apoptosis and disrupt the cell cycle at the S phase highlights its therapeutic potential.

Antimicrobial Research

The compound's structural features suggest it may interact with various biological targets involved in microbial resistance mechanisms. Initial studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a recent study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell growth with an IC50 value indicative of its potency. The study utilized assays such as Sulforhodamine B (SRB) to quantify cell viability post-treatment.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains using the disk diffusion method. Results indicated notable inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Mecanismo De Acción

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to inhibition or activation of the target, thereby affecting downstream signaling pathways. For example, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes .

Comparación Con Compuestos Similares

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: This compound also contains a difluorocyclohexyl group but differs in the heterocyclic ring and functional groups, leading to different biological activities.

4,4-difluorocyclohexylmethanol: Lacks the thiazole and carboxamide groups, making it less versatile in terms of chemical reactivity and biological applications.

2,2,2-trifluoroethyl derivatives: These compounds have similar fluorine content but differ in their structural framework, resulting in distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis involves multiple steps, and it undergoes various chemical reactions that make it a versatile building block in organic chemistry. The compound’s potential in scientific research, particularly in chemistry, biology, medicine, and industry, underscores its importance. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.

Actividad Biológica

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activity, particularly as a P2X7 receptor antagonist. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the difluorocyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : C11H13F2N3OS

- Molecular Weight : 273.30 g/mol

This compound primarily acts as an antagonist at the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. By inhibiting this receptor, the compound may exhibit anti-inflammatory and analgesic properties.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have indicated that thiazole derivatives exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound showed promising results in reducing edema in animal models .

- Antiproliferative Effects : The compound's structural characteristics suggest potential antiproliferative activity against certain cancer cell lines. Research on related thiazole compounds has demonstrated their ability to inhibit cell growth and induce apoptosis in cancer cells .

- Neuroprotective Effects : Emerging studies suggest that thiazole derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory effects of thiazole derivatives, compounds similar to this compound were tested using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties .

Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of thiazole derivatives against breast cancer cell lines (MDA-MB-436). The study found that certain derivatives led to cell cycle arrest at the G2/M phase and induced apoptosis, highlighting their potential as anticancer agents .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2OS/c1-7-9(17-6-14-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWCWGKTSXXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.